3,4-Dihydro-1H-2-benzopyran-5,8-diamine
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Overview
Description
3,4-Dihydro-1H-2-benzopyran-5,8-diamine is an organic compound belonging to the class of 2-benzopyrans These compounds are characterized by a benzene ring fused to a pyran ring, with the oxygen atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-2-benzopyran-5,8-diamine typically involves the hydrogenation of benzopyran derivatives. One common method is the reduction of 3,4-dihydro-1H-2-benzopyran-1-one using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions . Another approach involves the reaction of benzopyran with hydrazine derivatives to introduce the diamine functionality .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale hydrogenation processes. These processes often utilize continuous flow reactors to ensure efficient hydrogenation and high yield. The use of robust catalysts and optimized reaction conditions is crucial for the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-2-benzopyran-5,8-diamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Fully saturated benzopyran derivatives
Substitution: Substituted benzopyran derivatives with various functional groups
Scientific Research Applications
3,4-Dihydro-1H-2-benzopyran-5,8-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-2-benzopyran-5,8-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-2-benzopyran-1-one: A closely related compound with similar structural features but lacking the diamine groups.
3,4-Dihydro-1H-2-benzopyran-8-carboxylic acid: Another derivative with a carboxylic acid group at the 8-position.
Uniqueness
3,4-Dihydro-1H-2-benzopyran-5,8-diamine is unique due to the presence of diamine groups at the 5 and 8 positions, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
917805-12-0 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3,4-dihydro-1H-isochromene-5,8-diamine |
InChI |
InChI=1S/C9H12N2O/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2H,3-5,10-11H2 |
InChI Key |
JKHSDRHPTPDGDN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(C=CC(=C21)N)N |
Origin of Product |
United States |
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